Cas no 449769-83-9 (6-acetyl-2-{4-butyl(ethyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)

6-acetyl-2-{4-butyl(ethyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide structure
449769-83-9 structure
Product name:6-acetyl-2-{4-butyl(ethyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide
CAS No:449769-83-9
MF:C23H30N4O5S2
MW:506.63810300827
CID:6256040
PubChem ID:5084425

6-acetyl-2-{4-butyl(ethyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 6-acetyl-2-{4-butyl(ethyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide
    • 6-acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
    • 449769-83-9
    • SR-01000569302-1
    • SR-01000569302
    • Oprea1_839877
    • AKOS024581653
    • 6-acetyl-2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
    • 6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
    • F0539-1573
    • Inchi: 1S/C23H30N4O5S2/c1-4-6-12-27(5-2)34(31,32)17-9-7-16(8-10-17)22(30)25-23-20(21(24)29)18-11-13-26(15(3)28)14-19(18)33-23/h7-10H,4-6,11-14H2,1-3H3,(H2,24,29)(H,25,30)
    • InChI Key: VAOGMYSTSTXPIH-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(N)=O)C2=C1CN(C(C)=O)CC2)NC(C1C=CC(=CC=1)S(N(CC)CCCC)(=O)=O)=O

Computed Properties

  • Exact Mass: 506.16576242g/mol
  • Monoisotopic Mass: 506.16576242g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 854
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 167Ų
  • XLogP3: 2.3

6-acetyl-2-{4-butyl(ethyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0539-1573-5μmol
6-acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
449769-83-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0539-1573-3mg
6-acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
449769-83-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0539-1573-40mg
6-acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
449769-83-9 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0539-1573-2μmol
6-acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
449769-83-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0539-1573-2mg
6-acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
449769-83-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0539-1573-25mg
6-acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
449769-83-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0539-1573-15mg
6-acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
449769-83-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0539-1573-5mg
6-acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
449769-83-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0539-1573-10mg
6-acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
449769-83-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0539-1573-20mg
6-acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
449769-83-9 90%+
20mg
$99.0 2023-05-17

6-acetyl-2-{4-butyl(ethyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide Related Literature

Additional information on 6-acetyl-2-{4-butyl(ethyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide

Introduction to 6-acetyl-2-{4-butyl(ethyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide (CAS No. 449769-83-9)

6-acetyl-2-{4-butyl(ethyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide, identified by its CAS number 449769-83-9, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This molecule belongs to a class of heterocyclic compounds featuring a fused thiophene and pyridine ring system, which is a common motif in bioactive molecules due to its ability to engage in multiple non-covalent interactions with biological targets. The presence of multiple functional groups, including an acetyl group, a sulfamoyl group, and an amide linkage, further enhances its potential as a pharmacophore.

The compound's structure is characterized by a central thieno[2,3-cpyridine] scaffold, which is a bicyclic system combining a thiophene ring with a pyridine ring. This particular arrangement has been explored extensively in medicinal chemistry due to its versatility in modulating biological pathways. The 6-acetyl substituent at the 6-position of the thiophene ring introduces a polar carbonyl group that can participate in hydrogen bonding interactions, while the 4-butyl(ethyl)sulfamoylbenzamido moiety at the 2-position adds complexity by incorporating both hydrophobic and polar sulfamoyl functionalities. This combination of features makes the compound a promising candidate for further investigation in various therapeutic areas.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. The thieno[2,3-cpyridine] core is known to exhibit good affinity for certain protein targets, particularly those involved in inflammatory responses and metabolic disorders. The sulfamoyl group, being highly polar and capable of forming hydrogen bonds, is often employed to enhance binding affinity through interactions with acidic or basic residues in protein active sites. Additionally, the benzamido group provides another layer of structural diversity that can fine-tune pharmacokinetic properties.

In the context of current research trends, this compound aligns well with the growing interest in multitargeted drug design. Multitargeted approaches aim to simultaneously modulate multiple biological pathways to achieve synergistic therapeutic effects while minimizing side effects. The structural features of 6-acetyl-2-{4-butyl(ethyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide suggest its potential as a dual or even polypharmacological agent. For instance, the sulfamoyl moiety could interact with enzymes involved in inflammation pathways, while the benzamido group might target receptors associated with pain modulation.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include condensation reactions to form the amide bonds, functional group transformations such as sulfamoylation and acetylation, and cyclization reactions to construct the heterocyclic core. Advanced synthetic techniques like transition-metal catalysis have been employed to improve efficiency and selectivity in these processes. Given its complexity, the synthesis of this compound serves as an excellent model system for studying modern synthetic methodologies.

Evaluation of the pharmacological properties of 6-acetyl-2-{4-butyl(ethyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide has been facilitated by recent developments in high-throughput screening (HTS) technologies. HTS allows for rapid testing of large libraries of compounds against numerous biological targets simultaneously. Preliminary data from HTS assays indicate that this molecule exhibits inhibitory activity against certain enzymes relevant to cancer metabolism and neurodegenerative diseases. These findings have spurred further investigation into its potential therapeutic applications.

The chemical diversity inherent in this compound's structure also makes it an attractive scaffold for structure-based drug design (SBDD). SBDD leverages knowledge of protein structures obtained through X-ray crystallography or cryo-electron microscopy to design molecules that fit precisely into target binding pockets. The thieno[2,3-cpyridine] core provides a rigid framework that can be optimized for specific interactions with target proteins. Computational tools like molecular dynamics simulations have been used to model how this compound might interact with potential targets at an atomic level.

One particularly promising area of investigation is the use of this compound as an inhibitor of enzymes involved in metabolic disorders such as diabetes and obesity. The sulfamoyl group has been shown to modulate enzyme activity by competing with natural substrates or by stabilizing transition states through hydrogen bonding interactions. Additionally, the presence of multiple rotatable bonds allows for fine-tuning of solubility and bioavailability—critical factors for drug development.

The role of heterocyclic compounds like thieno[2,3-cpyridine] derivatives cannot be overstated in modern drug discovery. These systems offer unique combinations of electronic properties and spatial arrangements that can be tailored for specific biological activities. The chemical community continues to explore new synthetic routes and functionalization strategies to expand the library of such compounds available for medicinal chemistry applications.

In conclusion,6-acetyl-2-{4-butyl(ethyl)sulfamoylbenzamido}-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide (CAS No. 449769-83-9) represents a structurally intriguing molecule with significant potential for therapeutic development. Its complex architecture and diverse functional groups make it an excellent candidate for further exploration through both experimental and computational methods. As research progresses,this compound may emerge as a key player in addressing some of today's most pressing medical challenges.

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